3-(2,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-(2,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H14Cl2FN3S and its molecular weight is 382.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0269522 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Research into the synthesis and characterization of triazole derivatives, including those with ethyl and fluorobenzyl components, highlights the structural diversity and potential applications of these compounds. Studies have focused on their synthesis, spectroscopic, and X-ray characterization, revealing self-assembled structures and interaction analysis using techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Crystal Structure Analysis
- The crystallization and solvatomorphic behavior of biologically active 1,2,4-triazole derivatives have been extensively studied, including the analysis of various intermolecular interactions using techniques like DSC, TGA, and hot stage microscopy (HSM). These studies contribute to understanding the molecular structure and potential applications of these derivatives (Shukla et al., 2014).
Medicinal Chemistry Applications
- 1,2,4-Triazole derivatives have been synthesized and evaluated for their biological activities, such as lipase and α-glucosidase inhibition. This illustrates the potential therapeutic applications of these compounds in various medical fields (Bekircan et al., 2015).
Supramolecular Self-Assembly
- The supramolecular self-assembly of triazole-based compounds has been explored, revealing insights into the role of noncovalent interactions like hydrogen and chalcogen bonds in their structure. This knowledge is crucial for developing new materials and pharmaceuticals (Al-Wahaibi et al., 2021).
Antifungal Activities
- The design, synthesis, and evaluation of antifungal activities of novel thioether derivatives containing 1,2,4-triazole moieties have been a focus, highlighting the role of these compounds in addressing fungal infections (Min et al., 2015).
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3S/c1-2-23-16(14-7-6-12(18)9-15(14)19)21-22-17(23)24-10-11-4-3-5-13(20)8-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUGDRNHYRIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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